2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride
Description
2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride is a chlorinated aromatic compound characterized by a thioether linkage (-S-) connecting a 4-chlorophenyl group to an ethanimidamide backbone, with a hydrochloride counterion. Its molecular formula is C₈H₁₁Cl₂N₂S, yielding a molecular weight of approximately 238.18 g/mol (calculated from structural data in ).
Key structural features include:
- A 4-chlorophenyl group contributing aromaticity and electron-withdrawing effects.
- A thioether bridge enhancing nucleophilicity compared to ether analogs.
- An amidine group protonated as a hydrochloride salt, improving solubility in polar solvents.
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanylethanimidamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S.ClH/c9-6-1-3-7(4-2-6)12-5-8(10)11;/h1-4H,5H2,(H3,10,11);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZJSPWWJJAOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=N)N)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372601 | |
| Record name | [(4-Chlorophenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50837-20-2 | |
| Record name | [(4-Chlorophenyl)sulfanyl]ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate to form an intermediate, which is then reacted with ammonium hydroxide to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Chemical Reactions Analysis
2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride with three analogs:
Key Observations:
- Rigidity vs. Flexibility : The phthalimide group in 2-(1,3-dioxo-isoindol-2-yl)ethanimidamide HCl introduces a rigid aromatic system, which may influence binding affinity in biological systems .
- Electronic Effects: The thioether linkage in the target compound is more nucleophilic than the ether linkage in 2-(4-tert-butylphenoxy)ethanimidamide HCl, altering reactivity in synthetic pathways .
Functional Comparisons
Insecticidal Activity
- N-(4-Cl-Ph)-2-(3-cyano-4,6-distyrylpyridinyl)thioacetamide () demonstrates higher insecticidal activity against cowpea aphids than the commercial insecticide acetamiprid. This is attributed to its extended π-conjugated system (styryl groups) and pyridine-thioacetamide core, which enhance target binding .
- 2-[(4-Chlorophenyl)thio]ethanimidamide HCl lacks documented insecticidal data, but its simpler structure (lacking styryl/pyridine motifs) suggests reduced bioactivity compared to ’s compounds .
Stability and Reactivity
- The phthalimide derivative () exhibits greater stability due to its fused aromatic system, whereas the target compound’s thioether group may render it susceptible to oxidation .
- The hydrochloride salt form of the target compound improves aqueous solubility, a feature shared with 2-(4-tert-butylphenoxy)ethanimidamide HCl .
Biological Activity
Overview
2-[(4-Chlorophenyl)thio]ethanimidamide hydrochloride is a chemical compound with the molecular formula CHClNS and a molecular weight of 237.1494 g/mol. This compound has garnered attention in scientific research due to its potential biological activities , particularly in the fields of antimicrobial, antiviral, and anticancer research.
The synthesis of this compound typically involves the reaction of 4-chlorothiophenol with ethyl chloroacetate, followed by treatment with ammonium hydroxide. This method allows for the formation of the desired amidine compound, which can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity by binding to their active sites, thereby influencing various biochemical pathways. This interaction can lead to diverse biological responses depending on the specific target involved.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.
Antiviral Activity
The compound has also been studied for its antiviral effects. Preliminary data suggest that it may inhibit viral replication in several models, making it a candidate for further investigation as an antiviral agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve interference with viral entry or replication processes .
Anticancer Potential
In addition to its antimicrobial and antiviral properties, this compound has shown promise in anticancer research. Studies indicate that it may inhibit cell proliferation and induce apoptosis in cancer cells, although detailed mechanisms remain to be elucidated.
Case Studies and Research Findings
Recent studies have focused on the structure-activity relationships (SARs) of similar compounds, providing insights into how modifications can enhance biological activity. For instance, derivatives of this compound have been synthesized and evaluated for their effects on COX-2 inhibition, demonstrating significant anti-inflammatory properties .
Table: Biological Activity Comparison
| Compound Name | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |
|---|---|---|---|
| 2-[(4-Chlorophenyl)thio]ethanimidamide HCl | Significant | Moderate | Promising |
| 2-(4-Chlorophenylthio)acetamidine HCl | Moderate | Low | Not Evaluated |
| 3-(Propan-2-ylidene)indolin-2-one | High | Moderate | High |
Q & A
Q. What statistical methods are critical for analyzing dose-dependent effects in complex biological systems?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
